molecular formula C15H10F3N B1403302 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile CAS No. 1383798-19-3

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile

Cat. No. B1403302
CAS RN: 1383798-19-3
M. Wt: 261.24 g/mol
InChI Key: VBRUIEVESWEEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile, also known as 2-MFTB, is an organic compound that has been studied extensively due to its potential applications in the fields of organic chemistry and materials science. 2-MFTB is a colorless liquid with a melting point of -30.3 °C and a boiling point of 147.3 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 2-MFTB has a wide range of applications, including as an intermediate in organic synthesis, as a reagent for the synthesis of polymers and polymers-based materials, and as an additive for lubricants and greases.

Scientific Research Applications

Agrochemical Industry

2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile: and its derivatives are extensively used in the agrochemical industry. The trifluoromethyl group is a common moiety in pesticides due to its ability to enhance the biological activity of compounds. This compound can serve as an intermediate in the synthesis of novel pesticides that offer improved efficacy and reduced environmental impact .

Pharmaceutical Development

In pharmaceutical research, this compound’s derivatives are valuable for creating new drugs. The trifluoromethyl group can significantly alter a molecule’s metabolic stability and bioavailability, making it a key structural motif in active pharmaceutical ingredients .

Material Science

The electron-withdrawing effect of the trifluoromethyl group can influence the electronic properties of materials. This compound could be used to synthesize polymers with specific characteristics, such as increased transparency or altered electrical conductivity .

Synthesis of Liquid Crystals

Due to its rigid and planar structure, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can be utilized in the synthesis of liquid crystals. These materials are crucial for display technologies, including LCD screens for various electronic devices.

Veterinary Medicine

Similar to its applications in human medicine, this compound’s derivatives can be used to develop veterinary drugs. The incorporation of the trifluoromethyl group can lead to veterinary products with enhanced therapeutic properties .

Hypolipidemic Agent Research

Derivatives of this compound have been tested as hypolipidemic agents in animal species. They have shown potential in reducing serum cholesterol and triglyceride levels, which could be beneficial in therapies for hyperlipidemia .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to construct complex molecules for various chemical studies, including the development of new synthetic methodologies .

Fluorine Chemistry

The compound is significant in the field of fluorine chemistry, where the introduction of fluorine atoms into organic molecules is a key area of research. The unique properties of fluorine-containing compounds make them valuable for a wide range of applications, from medicinal chemistry to materials science .

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

Similar compounds are known to interact with their targets, causing changes in the target’s function . The specific changes depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models , suggesting potential therapeutic benefits for hyperlipidemia.

properties

IUPAC Name

3-methyl-4-[4-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRUIEVESWEEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-methylbenzonitrile (1.00 g, 5.10 mmol), 4-(trifluoromethyl)phenylboronic acid (0.969 g, 5.10 mmol), potassium carbonate (1.76 g, 12.8 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.295 g, 0.255 mmol) in 1:1 dioxane:water (20 mL) was stirred at 80° C. overnight. The mixture was filtered through Celite. The filtrate was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave 2-methyl-4′-(trifluoromethyl)biphenyl-4-carbonitrile (1.26 g, 95%). 1H NMR (400 MHz, CDCl3, δ): 7.72 (d, 2H), 7.59 (s, 1H), 7.56 (d, 1H), 7.42 (d, 2H), 7.31 (d, 1H), 2.29 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.969 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.295 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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